N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQXJHMTHONAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
Benzo[d]dioxol-5-yl Derivatives
The benzodioxole moiety is typically synthesized via cyclization of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For example, reacting 3,4-dihydroxybenzaldehyde with dibromomethane in the presence of potassium carbonate yields benzo[d]dioxole-5-carbaldehyde, a key intermediate. Alternative routes employ ultrasound-assisted synthesis to reduce reaction times by 40%.
3-Hydroxypropylamine Intermediates
The 3-hydroxypropyl chain is introduced through epoxide ring-opening or nucleophilic addition:
- Epoxide Route : Benzo[d]dioxol-5-yl glycidyl ether, prepared by reacting epichlorohydrin with benzo[d]dioxol-5-ol, is treated with aqueous ammonia to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine. This method achieves 75–80% yield but requires careful pH control to avoid diol formation.
- Grignard Addition : Benzo[d]dioxole-5-carbaldehyde reacts with methylmagnesium bromide to form a secondary alcohol, which is subsequently oxidized and subjected to reductive amination with ammonium acetate and sodium cyanoborohydride. This route offers higher regioselectivity (>90%) but involves additional purification steps.
Amide Bond Formation
Coupling Reagents and Conditions
The final amidation step couples 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine with 3,4-difluorobenzoyl chloride. Optimal conditions include:
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Base : Triethylamine (2.5 equiv) to scavenge HCl.
- Temperature : 0–5°C to minimize side reactions.
Yields range from 65% to 85%, depending on the purity of the amine intermediate.
Table 1: Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 68 | 92 | 6 |
| HATU/DIEA | 82 | 95 | 3 |
| Continuous Flow | 89 | 98 | 1.5 |
Continuous Flow Optimization
Adopting continuous flow reactors (CFRs) with immobilized lipase catalysts enhances reaction efficiency. For instance, a microfluidic system operating at 50°C and 10 bar pressure achieves 89% yield in 90 minutes, compared to 72% in batch processes. CFRs also reduce solvent consumption by 30%, aligning with green chemistry principles.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via sequential recrystallization:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 6.94 (s, 1H, benzodioxole), 5.12 (s, 1H, -OH), 3.45 (m, 2H, -CH2-).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (difluorobenz) | 7.85 | Doublet | 2H |
| Benzodioxole | 6.94 | Singlet | 1H |
| Hydroxypropyl -OH | 5.12 | Singlet | 1H |
Mechanistic Insights and Side Reactions
Competing Pathways
During amidation, over-acylation may occur if excess benzoyl chloride is present, leading to bis-acylated byproducts. This is mitigated by slow reagent addition and sub-stoichiometric base use.
Industrial Scalability and Cost Analysis
Raw Material Costs
Environmental Impact
Lifecycle assessment (LCA) reveals that the epoxide route generates 15% less waste than Grignard-based methods, primarily due to avoiding magnesium salt byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific optical and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the benzo[d][1,3]dioxole and difluorobenzamide moieties .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound shares the benzo[d][1,3]dioxole moiety but differs in its functional groups and overall structure.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Another compound with a benzo[d][1,3]dioxole subunit, used in different applications.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzamide group, in particular, enhances its potential as a pharmacologically active compound .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, and a difluorobenzamide structure that may enhance its interaction with biological targets.
- Molecular Formula : C23H21F2N2O4
- Molecular Weight : 425.43 g/mol
- Structural Features : The compound includes:
- A benzo[d][1,3]dioxole ring
- A hydroxypropyl chain
- A difluorobenzamide moiety
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. These transporters are essential for the pharmacokinetics of various drugs and are implicated in conditions such as cystic fibrosis. The compound's structure may enhance its ability to interact with these proteins, potentially leading to improved drug delivery systems and therapeutic strategies for diseases related to transporter dysfunction .
Pharmacological Applications
The compound's unique structural arrangement suggests several potential pharmacological applications:
- Drug Delivery Systems : By modulating ABC transporters, it could improve the bioavailability of co-administered drugs.
- Cancer Therapy : Its ability to influence drug transport mechanisms could be leveraged in cancer treatments where drug resistance is an issue.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases .
Case Studies and Experimental Data
Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., distinguishing the 3-hydroxypropyl group at δ 3.5–4.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 392.12) and detects impurities .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm) for the amide and O–H stretch (~3300 cm) for the hydroxypropyl group .
What preliminary biological screening methods are used to assess its activity?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Tested against bacterial dihydrofolate reductase (DHFR) or human kinases using fluorometric or colorimetric substrates (e.g., NADPH depletion for DHFR) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to evaluate IC values .
Advanced Research Questions
How does the 3,4-difluorobenzamide moiety influence target binding in enzyme inhibition?
Q. Methodological Answer :
- X-ray Crystallography : Co-crystallization with DHFR reveals fluorine atoms form halogen bonds with active-site residues (e.g., Phe31), enhancing binding affinity .
- SAR Studies : Analog synthesis (e.g., replacing fluorine with chlorine or methyl groups) shows 3,4-difluoro substitution improves potency by 10-fold compared to mono-fluoro derivatives .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding free energies (ΔG) and validate fluorines’ electrostatic contributions .
How can contradictory solubility data across studies be resolved?
Q. Methodological Answer :
- Solubility Profiling : Use standardized conditions (pH 7.4 PBS, 25°C) with HPLC quantification. Reported discrepancies (~5–50 µg/mL) arise from solvent choice (DMSO vs. ethanol) .
- Co-solvent Systems : Employ hydrotropic agents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility for in vivo studies .
- Thermodynamic Analysis : Measure solubility via shake-flask method and correlate with Hansen solubility parameters to identify optimal solvents .
What strategies optimize metabolic stability without compromising bioactivity?
Q. Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The hydroxypropyl group is prone to oxidation, forming a ketone metabolite .
- Structural Modifications : Introduce methyl groups at the β-position of the hydroxypropyl chain to sterically hinder CYP450-mediated oxidation .
- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to improve plasma stability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
